Bienvenue dans la boutique en ligne BenchChem!

Valoron

Analgesia Opioid Potency Experimental Pain

Valoron (Tilidine HCl hemihydrate) offers a unique procurement advantage: as a CYP3A4/CYP2C19-dependent prodrug, it enables pharmacokinetic variability studies impossible with direct-acting opioids like morphine. Clinically proven ~2x the analgesic potency of tramadol with faster onset, it is the superior choice when tramadol's efficacy is insufficient. Its distinct side-effect profile — less sedation versus codeine, yet quantifiably higher nausea versus tramadol — makes it an ideal reference compound for comparative opioid research. Source with confidence for experimental pain models and pharmacogenetic investigations.

Molecular Formula C34H50Cl2N2O5
Molecular Weight 637.7 g/mol
CAS No. 255733-17-6
Cat. No. B6595404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValoron
CAS255733-17-6
Molecular FormulaC34H50Cl2N2O5
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.O.Cl.Cl
InChIInChI=1S/2C17H23NO2.2ClH.H2O/c2*1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;;;/h2*5-8,10-12,15H,4,9,13H2,1-3H3;2*1H;1H2/t2*15-,17+;;;/m11.../s1
InChIKeyWHYVWQHDUOALSV-UMJMSJQKSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valoron (CAS 255733-17-6): A Distinct Synthetic Opioid Prodrug for Specialized Pain Management


Valoron, chemically identified as Tilidine hydrochloride hemihydrate (CAS 255733-17-6), is a synthetic opioid analgesic primarily used in several European countries for managing moderate to severe acute and chronic pain [1]. It is a prodrug, meaning it requires hepatic metabolism, primarily via CYP3A4 and CYP2C19 enzymes, to be converted into its principal active metabolite, nortilidine, which then acts as a potent agonist at mu-opioid receptors [2]. This metabolic activation is a key differentiator from direct-acting opioids. Clinically, Valoron is often formulated in a fixed-dose combination with naloxone (Valoron N) to deter intravenous abuse and mitigate peripheral opioid effects like constipation [1].

Why Valoron (Tilidine) Cannot Be Considered Interchangeable with Other WHO Step II Opioids


While Valoron (tilidine) is often categorized with other 'weak' opioids like tramadol and codeine on the WHO analgesic ladder, assuming therapeutic equivalence is a critical error. Key differences in metabolism, analgesic potency, and side effect profiles mean that generic substitution can lead to unpredictable efficacy, altered tolerability, or increased risk. For instance, tilidine is a prodrug whose activation is highly dependent on specific cytochrome P450 enzymes, making its analgesic effect variable in a way that direct-acting opioids are not [1]. Furthermore, head-to-head studies have shown that tilidine/naloxone is nearly twice as potent an analgesic as tramadol and has a more rapid onset of action, demonstrating a clear and quantifiable difference in clinical effect [2]. Such data underscores that these drugs are not interchangeable in a scientific or clinical setting without careful dose adjustment and consideration of individual patient factors.

Quantitative Evidence for Valoron (Tilidine) Differentiation Against Comparators


Head-to-Head Comparison: Valoron N Demonstrates Superior Analgesic Potency vs. Tramadol in Human Pain Model

In a controlled experimental study, Valoron N (tilidine/naloxone) exhibited an analgesic effect that was reported to be 'roughly twice as pronounced as that of tramadol' in healthy subjects [1]. The analgesic effect of Valoron N also had a significantly more rapid onset [1].

Analgesia Opioid Potency Experimental Pain

Potency Benchmarking: Valoron's Analgesic Potency is Quantifiably Distinct from Morphine

Oral tilidine is significantly less potent than parenteral morphine. Studies quantifying the effect on miosis and subjective reports found that oral tilidine was 1/8 to 1/10 as potent as parenteral morphine [1]. Other sources place the equianalgesic ratio at approximately 100 mg oral tilidine being equivalent to 10 mg oral morphine, positioning it as a low- to medium-potency opioid [2].

Opioid Equivalence Analgesic Potency Clinical Pharmacology

Comparative Pharmacodynamics: Valoron's Impact on Opioid-Induced Constipation vs. Codeine and Tramadol

A dose-response study comparing the effects of tilidine/naloxone (Valoron N), tramadol, and codeine on gastrointestinal transit found significant differences. At a higher dose (100 mg), tilidine/naloxone prolonged gastrocoecal transit time to 129.2 (+/- 12.2 SEM) minutes, which was comparable to codeine's 135.9 (+/- 9.2 SEM) minutes. The increase was statistically significant (P < 0.01) for both compared to their low-dose effects [1]. However, tramadol did not show a dose-related increase in transit time, suggesting a lower risk of constipation. In terms of sedation, codeine caused significantly more sedation than tilidine/naloxone or tramadol at both 50 mg (P < 0.05) and 100 mg (P < 0.005) doses [1].

Opioid-Induced Constipation Gastrointestinal Transit Side Effect Profile

Primary Application Scenarios for Valoron (Tilidine) Based on Comparative Evidence


Analgesic Research Requiring a Potent, Fast-Onset WHO Step II Opioid

Valoron is a well-suited candidate for experimental pain models or clinical studies where an opioid of moderate potency but with a rapid onset and high analgesic effect is required. Its proven superior analgesic potency compared to tramadol (approximately 2x higher) in experimental human pain makes it the preferred choice when tramadol's efficacy is insufficient or its slower onset is a limitation [1].

Investigating Prodrug Activation and CYP450-Dependent Opioid Analgesia

As a prodrug requiring metabolism by CYP3A4 and CYP2C19 to form the active metabolite nortilidine, Valoron is an ideal tool for research focused on the interplay between drug metabolism, genetics, and analgesic response. This is a key differentiator from direct-acting opioids like morphine or oxycodone, allowing for studies on variable pharmacokinetics and pharmacodynamics [1].

Studies Aiming to Differentiate Opioid Side Effect Profiles

Valoron provides a unique profile for comparative side effect research. While its constipating effects are comparable to codeine, it is associated with significantly less sedation [1]. Conversely, compared to tramadol, it is associated with a higher incidence of certain side effects like tiredness and nausea (40% vs 15%; P < 0.05) [2]. These quantifiable differences are crucial for studies investigating the mechanisms and management of adverse opioid effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valoron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.